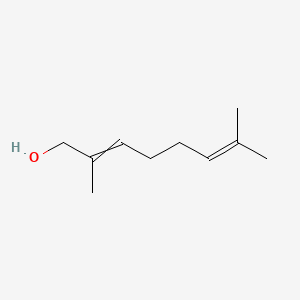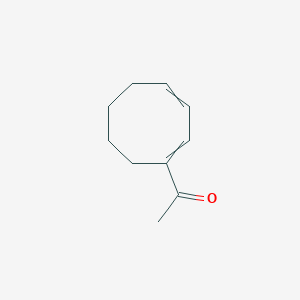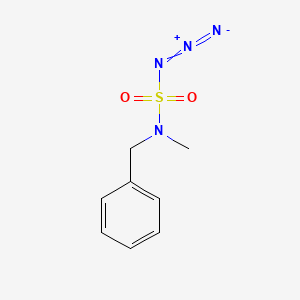
Sulfamoyl azide, methyl(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamoyl azide, methyl(phenylmethyl)-: is a chemical compound that belongs to the class of sulfamoyl azides. These compounds are characterized by the presence of a sulfamoyl group (SO2NH2) attached to an azide group (N3). Sulfamoyl azides are known for their reactivity and are used in various chemical reactions, particularly in the synthesis of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfamoyl azide, methyl(phenylmethyl)- typically involves the reaction of sulfamoyl chloride derivatives with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the safety and efficiency of the reaction.
Industrial Production Methods: In an industrial setting, the production of sulfamoyl azides may involve continuous flow processes to enhance safety and scalability. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.
Análisis De Reacciones Químicas
Types of Reactions: Sulfamoyl azide, methyl(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products Formed:
Substitution Reactions: The major products are substituted sulfamides.
Reduction Reactions: The major product is the corresponding amine.
Cycloaddition Reactions: The major products are triazoles.
Aplicaciones Científicas De Investigación
Chemistry: Sulfamoyl azide, methyl(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of unsymmetrical N-arylsulfamides, which are important in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, compounds derived from sulfamoyl azides are explored for their potential as therapeutic agents. For example, N-arylsulfamides have been investigated for their inhibitory effects on c-Met kinase, which is associated with cancer .
Industry: In the industrial sector, sulfamoyl azides are used in the development of new materials and chemicals. Their reactivity makes them suitable for various applications, including the synthesis of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of sulfamoyl azide, methyl(phenylmethyl)- involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.
Comparación Con Compuestos Similares
Sulfamoyl chloride derivatives: These compounds are similar in structure but contain a chloride group instead of an azide group.
Sulfonyl azides: These compounds contain a sulfonyl group (SO2) attached to an azide group.
Azidoformates: These compounds contain an azide group attached to a formate group.
Uniqueness: Sulfamoyl azide, methyl(phenylmethyl)- is unique due to its specific reactivity and the ability to form unsymmetrical N-arylsulfamides efficiently. This makes it particularly valuable in medicinal chemistry and other applications where selective synthesis is required .
Propiedades
Número CAS |
33581-93-0 |
|---|---|
Fórmula molecular |
C8H10N4O2S |
Peso molecular |
226.26 g/mol |
Nombre IUPAC |
[azidosulfonyl(methyl)amino]methylbenzene |
InChI |
InChI=1S/C8H10N4O2S/c1-12(15(13,14)11-10-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
MABSBDRDVOUWHO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)S(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
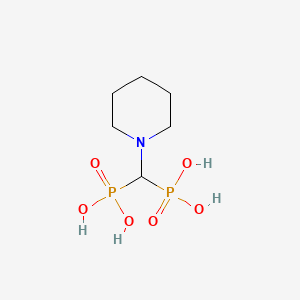
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
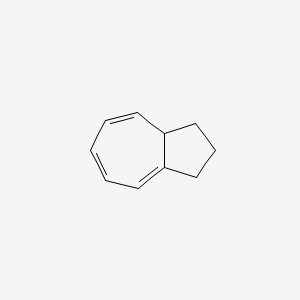

![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

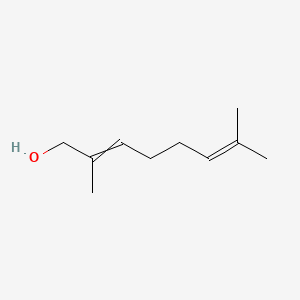
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
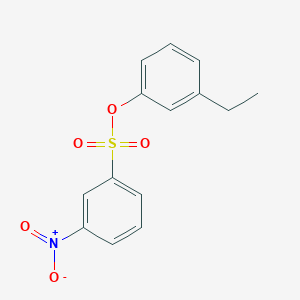

![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
